molecular formula C9H10ClNO4S2 B2862014 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1007999-30-5

1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2862014
CAS No.: 1007999-30-5
M. Wt: 295.75
InChI Key: UYVXUYVAIIWBSW-UHFFFAOYSA-N
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Description

1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS: 1007999-30-5) is a sulfonamide derivative featuring a pyrrolidine-2-carboxylic acid backbone substituted with a 5-chlorothiophene-2-sulfonyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and catalytic properties.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVXUYVAIIWBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic Acid

The target molecule can be dissected into three key components:

  • Pyrrolidine-2-carboxylic acid core : Provides the bicyclic framework and carboxylic acid functionality.
  • 5-Chlorothien-2-ylsulfonyl group : Introduces electrophilic sulfonamide linkage and halogenated heterocycle.
  • Stereochemical integrity : Critical for bioactivity, necessitating enantioselective synthesis or resolution.

Retrosynthetic pathways converge on late-stage sulfonylation of a pyrrolidine intermediate or early-stage incorporation of the sulfonyl moiety during ring formation.

Synthetic Routes to this compound

Route 1: Pyrrolidine Ring Formation Followed by Sulfonylation

Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

The pyrrolidine core is constructed via cyclization or reduction strategies. A representative method involves:

  • Starting material : L-proline or its ester derivatives.
  • Protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups shield the amine during subsequent reactions. For example, methyl pyrrolidine-2-carboxylate is Boc-protected to yield 2 (Scheme 1).
  • Functionalization : Alkylation or hydroxylation at the C4 position using NaH and benzyloxymethyl chloride, followed by Pd/C-mediated hydrogenolysis to yield hydroxymethyl intermediates.
Sulfonylation with 5-Chlorothiophene-2-sulfonyl Chloride
  • Conditions : The Boc-protected pyrrolidine-2-carboxylate reacts with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine, which is subsequently sulfonylated.
  • Hydrolysis : The methyl ester is saponified using LiOH or NaOH to afford the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Boc Protection Boc₂O, DMAP, DCM 85
Sulfonylation 5-Cl-Thiophene-SO₂Cl, TEA 78
Deprotection TFA/DCM 95
Ester Hydrolysis LiOH, THF/H₂O 90

Challenges :

  • Racemization at C2 during hydrolysis is mitigated using mild alkaline conditions.
  • Sulfonyl chloride sensitivity to moisture necessitates anhydrous conditions.

Route 2: Catalytic Hydrogenation of Unsaturated Precursors

Synthesis of Δ³-Pyrroline Intermediate
  • Cyclization : Formic mixed anhydrides (e.g., formic pivalic anhydride) cyclize γ-amino acids to Δ³-pyrroline carboxylates under strong bases like LHMDS.
  • Hydrogenation : Pd/C or PtO₂ catalyzes hydrogenation of the double bond, yielding cis-pyrrolidine-2-carboxylic acid derivatives.
Post-Hydrogenation Sulfonylation
  • The hydrogenated product undergoes sulfonylation as in Route 1, ensuring retention of stereochemistry.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclization Formic pivalic anhydride, LHMDS 65
Hydrogenation H₂ (1 atm), Pd/C 88
Sulfonylation 5-Cl-Thiophene-SO₂Cl, TEA 72

Advantages :

  • High cis-selectivity (>95% de) achieved via catalytic hydrogenation.

Route 3: Direct C-H Activation for Sulfonyl Group Introduction

C-H Sulfonylation on Pyrrolidine
  • Catalytic System : Pd(OAc)₂/Ag₂CO₃ enables direct sulfonylation of Boc-protected pyrrolidine at the C1 position using 5-chlorothiophene-2-sulfonyl chloride.
  • Conditions : Conducted in DMF at 80°C for 12 hours.

Key Data :

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)₂
Yield 68%
Selectivity >90% (mono-sulfonylated)

Limitations :

  • Competing diarylation observed at higher temperatures.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 4.8 Hz, 1H, thienyl H-3), 6.95 (d, J = 4.8 Hz, 1H, thienyl H-4), 4.25–4.15 (m, 1H, H-2), 3.55–3.45 (m, 2H, H-5), 2.30–2.10 (m, 4H, H-3, H-4).
  • ¹³C NMR : δ 174.5 (COOH), 142.1 (C-5 thienyl), 132.8 (C-2 thienyl), 60.1 (C-2 pyrrolidine), 48.5 (C-1 pyrrolidine).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Overall Yield (%)
Route 1 High modularity Multiple protection steps 58
Route 2 Stereochemical control Requires high-pressure H₂ 62
Route 3 Step economy Moderate regioselectivity 68

Industrial-Scale Considerations

  • Cost Efficiency : Route 3 minimizes steps but requires expensive Pd catalysts.
  • Safety : TFA and sulfonyl chlorides necessitate corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

  • Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfonyl group.

  • Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, and the pyrrolidine ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Thienyl Derivatives

1-[(5-Bromothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic Acid
  • Structure : Substitution of chlorine with bromine at the 5-position of the thiophene ring.
  • Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to the chloro analog. This could affect pharmacokinetics in biological systems .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
  • Structure : Replaces the thienyl group with a chlorinated hydroxyphenyl ring and introduces a ketone at the pyrrolidine 5-position.
  • Function : Demonstrated potent antioxidant activity, with some derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) showing 1.5× higher DPPH radical scavenging activity than ascorbic acid .

Aromatic Sulfonyl Derivatives

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic Acid
  • Structure : Features a toluenesulfonyl (tosyl) group instead of chlorothienyl.
  • Function : Used as a chiral catalyst in asymmetric synthesis (e.g., Simmons-Smith reactions). The methylbenzenesulfonyl group provides steric bulk and electronic modulation, enhancing enantioselectivity .
1-(Indane-5-sulfonyl)pyrrolidine-2-carboxylic Acid
  • Structure : Substitutes thiophene with a bicyclic indane sulfonyl group.
  • Impact : The indane moiety introduces significant steric hindrance, which may limit binding to certain enzymatic pockets but improve selectivity in catalysis .

Heterocyclic and Functionalized Derivatives

1-(5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid)
  • Structure : Integrates a pyrrolopyridine core instead of pyrrolidine.

Comparative Data Table

Compound Name Substituent/Modification Key Properties/Activities Reference
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid 5-chlorothiophene-2-sulfonyl Discontinued; potential catalytic applications
1-[(5-Bromothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid 5-bromothiophene-2-sulfonyl Higher lipophilicity; commercial availability
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Chlorohydroxyphenyl, oxadiazole/thioxo Antioxidant (1.5× ascorbic acid activity)
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid Tosyl group Chiral catalysis; enantioselective synthesis
1-(Indane-5-sulfonyl)pyrrolidine-2-carboxylic acid Indane sulfonyl Steric hindrance; specialized catalysis

Antioxidant Activity

Derivatives with hydroxyphenyl and heterocyclic moieties (e.g., oxadiazole) exhibit superior radical scavenging activity, attributed to their ability to donate hydrogen atoms and stabilize free radicals .

Biological Activity

1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS Number: 1007999-30-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyrrolidine ring and a chlorothienyl group, is being investigated for various pharmacological applications, particularly in antibacterial and enzyme inhibition contexts.

  • Molecular Formula : C₉H₁₀ClNO₄S₂
  • Molecular Weight : 295.8 g/mol
  • CAS Number : 1007999-30-5

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Antibacterial Activity :
    • Studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
    • The structure-activity relationship (SAR) suggests that the presence of the sulfonamide moiety contributes significantly to its antibacterial properties.
  • Enzyme Inhibition :
    • This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE plays a crucial role in neurotransmission, and its inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's .
    • Urease inhibition is particularly important for conditions like peptic ulcers and kidney stones . The IC₅₀ values reported for similar compounds range from 0.63 µM to 6.28 µM, indicating potent inhibitory activity .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed through various assays:

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition Studies

The enzyme inhibition profile of the compound is summarized below:

EnzymeIC₅₀ (µM)Reference
Acetylcholinesterase2.14 - 6.28
Urease0.63 - 6.28

These findings indicate that the compound could serve as a lead structure for developing new therapeutics targeting these enzymes.

Case Studies

Recent studies have focused on synthesizing derivatives of pyrrolidine-based compounds to enhance their biological activities. For instance, modifications in the substituents on the pyrrolidine ring have led to variations in both antibacterial and enzyme inhibitory activities, suggesting that fine-tuning the chemical structure can optimize pharmacological effects .

Q & A

Q. What are the common synthetic routes for 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid?

Synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives using 5-chlorothiophene-2-sulfonyl chloride under basic conditions. Chiral catalysts (e.g., Evans oxazolidinones) or enantioselective reagents may be employed to control stereochemistry, as demonstrated in analogous pyrrolidine syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like racemization.

Q. How is the structural integrity of this compound confirmed?

Structural confirmation relies on a combination of:

  • NMR spectroscopy (1H, 13C, DEPT-135) to verify functional groups and stereochemistry.
  • X-ray crystallography for absolute configuration determination, particularly for resolving chiral centers .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>98% by HPLC) .

Q. What are standard assays to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) determination via broth microdilution.
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Use asymmetric catalysis with chiral ligands (e.g., BINAP derivatives) to enhance enantioselectivity.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis.
  • Implement dynamic kinetic resolution to suppress racemization during sulfonylation .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Conduct meta-analysis of assay conditions (e.g., pH, buffer composition, cell passage number).
  • Validate findings using orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding kinetics vs. isothermal titration calorimetry [ITC] for thermodynamic profiling) .
  • Replicate studies in multiple cell lines or enzyme isoforms to rule out model-specific artifacts.

Q. How to study its interaction with target proteins?

  • SPR : Quantify binding kinetics (ka, kd) and affinity (KD) in real-time .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, followed by mutagenesis to validate critical residues .
  • Co-crystallization : Resolve protein-ligand structures via X-ray diffraction (e.g., PDB deposition) to identify key interactions .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO (≤1%) or cyclodextrin-based formulations.
  • Prodrug design : Synthesize ester or amide derivatives to enhance bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion .

Q. How to differentiate its effects from structurally similar compounds?

  • Competitive binding assays : Use radiolabeled analogs (e.g., 3H or 14C) to assess receptor selectivity.
  • Metabolomic profiling : Track metabolic fate via LC-MS/MS to identify unique metabolites.
  • Comparative molecular field analysis (CoMFA) : Correlate structural variations with activity differences .

Data Analysis and Contradiction Management

Q. How to interpret conflicting crystallographic and computational docking results?

  • Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability.
  • Re-examine crystallographic data for occupancy disorders or crystal packing artifacts .

Q. What statistical approaches are recommended for dose-response studies?

  • Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50.
  • Apply Akaike information criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic curves) .

Safety and Handling

Q. What are critical safety considerations during handling?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure.
  • Store under inert atmosphere (N2 or Ar) at 4°C to prevent degradation.
  • Reference Safety Data Sheets (SDS) for spill management and first-aid protocols .

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